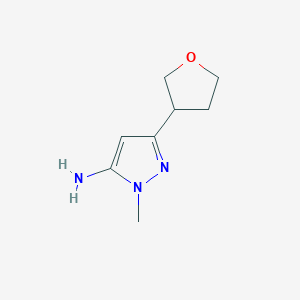

1-Methyl-3-(oxolan-3-yl)-1H-pyrazol-5-amine

Description

1-Methyl-3-(oxolan-3-yl)-1H-pyrazol-5-amine is a pyrazole derivative featuring a methyl group at the 1-position, an oxolan-3-yl (tetrahydrofuran-3-yl) substituent at the 3-position, and an amine group at the 5-position.

Properties

Molecular Formula |

C8H13N3O |

|---|---|

Molecular Weight |

167.21 g/mol |

IUPAC Name |

2-methyl-5-(oxolan-3-yl)pyrazol-3-amine |

InChI |

InChI=1S/C8H13N3O/c1-11-8(9)4-7(10-11)6-2-3-12-5-6/h4,6H,2-3,5,9H2,1H3 |

InChI Key |

YGEFFSPTNWWNLM-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=CC(=N1)C2CCOC2)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-3-(oxolan-3-yl)-1H-pyrazol-5-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the cyclization of a suitable hydrazine derivative with an oxolane-containing aldehyde or ketone. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography.

Chemical Reactions Analysis

Domino Reactions with Arylglyoxals

This compound participates in multicomponent domino reactions with arylglyoxals to form fused heterocycles. A representative protocol involves:

-

Reactants : 2,2-dihydroxy-1-phenylethanone (arylglyoxal hydrate) and 1-Methyl-3-(oxolan-3-yl)-1H-pyrazol-5-amine

-

Conditions : DMF solvent, p-TsOH catalyst, 120°C for 20 minutes under microwave irradiation

-

Product : 1,3,7,9-Tetramethyl-5,10-diphenyl-3,7-dihydrodipyrazolonaphthyridine (yield: 65–79%)

Mechanism :

-

Imine formation between the amine and carbonyl group of arylglyoxal

-

Intramolecular Michael addition

-

Cyclization and dehydration to form the fused naphthyridine system

| Arylglyoxal Substituent | Pyrazol-5-amine Substituent | Product Yield |

|---|---|---|

| 4-Nitrophenyl | 3-Methyl | 74% |

| 4-Chlorophenyl | 3-(2-Thienyl) | 68% |

| 3-Phenyl | 3-(4-Chlorophenyl) | 72% |

Reductive Amination

The amine group undergoes reductive amination with aldehydes:

-

Reactants : p-Methoxybenzaldehyde

-

Conditions : Solvent-free condensation at 120°C for 2 h, followed by NaBH₄ reduction in methanol

-

Product : N-(4-methoxybenzyl)-substituted derivatives (yield: 88%)

Condensation Reactions

The primary amine reacts with carbonyl compounds to form Schiff bases:

-

Example : Reaction with aromatic aldehydes (e.g., benzaldehyde) under mild acidic conditions

-

Product : Stable N-(pyrazolyl)imine intermediates, which can be isolated or further reduced

Alkylation and Acylation

The amine group undergoes standard derivatization reactions:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in basic media to form N-alkylated products

-

Acylation : Forms amides when treated with acyl chlorides (e.g., acetyl chloride) in dichloromethane

Oxidation Reactions

Controlled oxidation of the amine group can occur under specific conditions:

-

Oxidizing agents : Hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA)

-

Product : Nitroso or nitro derivatives, depending on reaction severity

Reaction Optimization Insights

-

Solvent effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates in domino processes

-

Catalysis : Brønsted acids like p-TsOH significantly improve cyclization efficiency

-

Temperature : Microwave-assisted heating reduces reaction times from hours to minutes

Structural Influences on Reactivity

-

The oxolan-3-yl group provides steric bulk, directing regioselectivity in cycloadditions

-

Electron-donating methyl groups on the pyrazole stabilize transition states during nucleophilic attacks

This compound’s dual functionality enables its use as a linchpin in synthesizing complex nitrogen-containing heterocycles, particularly in medicinal chemistry for bioactive molecule development .

Scientific Research Applications

1-Methyl-3-(oxolan-3-yl)-1H-pyrazol-5-amine is a pyrazole derivative that is used as a building block for synthesizing complex molecules in chemistry. It's investigated for its potential as a bioactive compound, possibly affecting various biological pathways. The compound is explored for potential therapeutic properties, including anti-inflammatory and antimicrobial activities, and is utilized in developing new materials or as a catalyst in certain chemical reactions. The mechanism of action isn't fully understood, but it is believed to involve interaction with specific molecular targets, such as enzymes or receptors that play a role in various biological pathways. The compound’s structure allows it to fit into active sites or binding pockets, thereby modulating the activity of these targets.

Scientific Research Applications

- Chemistry this compound serves as a fundamental building block in the synthesis of more complex molecules.

- Biology This compound is under investigation for its potential as a bioactive agent, with the possibility of influencing various biological pathways.

- Medicine It is being explored for its potential therapeutic applications, which include anti-inflammatory and antimicrobial effects.

- Industry It is used in the creation of novel materials and as a catalyst in specific chemical reactions.

Comparison with Similar Compounds

this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| 1-Methyl-3-(thiophen-2-yl)-1H-pyrazol-5-amine | Thiophene ring | Antimicrobial properties |

| 4-(Cyclohexenyl)-3-methylpyrazol-5-amines | Different substituents on pyrazole | Anti-inflammatory activity |

| 5-Methylpyrazole derivatives | Variations in methylation patterns | Diverse biological activities |

| 1-Methylpyrazolo[3,4-b]pyridine | Pyrazole fused with pyridine | Anticancer activities |

| 1-Methyl-3-(oxolan-3-yl)-1H-pyrazole-4-carboxylic acid | Similar structure but with a carboxylic acid group instead of an amine | N/A |

| 1-Methyl-3-(tetrahydro-3-furanyl)-1H-pyrazole | Similar structure but with a different ring system | N/A |

Biological Activity

this compound has potential biological activities, particularly in anti-inflammatory, anticancer, and antimicrobial activities.

Case Studies and Research Findings

Although comprehensive studies specifically targeting 1-methyl-3-(oxolan-2-yl)-1H-pyrazol-5-amines are scarce, several case studies involving related pyrazole compounds provide insights into their potential applications:

- Inhibition of COX Enzymes : Studies on pyrazole derivatives have demonstrated their effectiveness in inhibiting COX enzymes, indicating their potential as anti-inflammatory agents.

- Anticancer Screening : In vitro studies have shown that pyrazole compounds can induce apoptosis in cancer cell lines, suggesting a pathway for further exploration in drug development.

Mechanism of Action

The mechanism by which 1-Methyl-3-(oxolan-3-yl)-1H-pyrazol-5-amine exerts its effects is not fully understood but is believed to involve interaction with specific molecular targets. These targets could include enzymes or receptors that play a role in various biological pathways. The compound’s structure allows it to fit into active sites or binding pockets, thereby modulating the activity of these targets.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key Substituent Effects at the 3-Position

The 3-position substituent critically influences physicochemical properties and biological activity. Below is a comparative analysis:

Impact of Substituent Type

- Aromatic vs. Aliphatic Groups : Pyridyl and phenyl substituents (e.g., in thrombin inhibitors) exhibit higher biological activity than aliphatic groups like cyclohexyl . The oxolan group’s oxygen may mimic polar interactions seen in pyridyl derivatives but lacks aromaticity.

Biological Activity

1-Methyl-3-(oxolan-3-yl)-1H-pyrazol-5-amine is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique oxolane ring structure, may exhibit various pharmacological effects, particularly in the realms of anti-inflammatory, anticancer, and antimicrobial activities. This article aims to compile and analyze the existing research findings on the biological activity of this compound, supported by data tables and case studies.

Chemical Structure

The molecular structure of this compound can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. These interactions can modulate physiological pathways, leading to therapeutic effects. Although specific mechanisms for this compound are still under investigation, preliminary studies suggest that it may act as a ligand in biochemical assays, influencing enzyme activity and cellular signaling pathways .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrazole derivatives, including this compound. For instance, derivatives of pyrazole have shown effective antibacterial properties against various strains of bacteria. In one study, compounds similar to this compound demonstrated significant inhibitory effects against Pseudomonas syringae with a minimum inhibitory concentration (MIC) as low as 1.56 mg/L .

Anticancer Activity

Pyrazole derivatives have been extensively studied for their anticancer properties. Research indicates that certain pyrazole compounds exhibit cytotoxic effects against multiple cancer cell lines. For example, compounds related to this compound were evaluated for their efficacy against human cancer cell lines such as MCF7 and NCI-H460. The results indicated promising growth inhibition rates with IC50 values ranging from 0.04 to 42.30 µM across different studies .

Case Studies

Q & A

Q. What are the common synthetic routes and characterization techniques for 1-methyl-3-(oxolan-3-yl)-1H-pyrazol-5-amine?

The compound is typically synthesized via multi-step condensation reactions. For example, similar pyrazole derivatives are prepared by reacting hydrazines with substituted propenones or ketones, followed by purification using column chromatography . Key characterization methods include:

- NMR spectroscopy : and NMR to confirm substituent positions and amine functionality (e.g., δ 3.76–3.57 ppm for methyl and oxolanyl protons) .

- Mass spectrometry : Electrospray ionization (ESI-MS) to verify molecular weight (e.g., m/z 203 [M+H] for analogous compounds) .

- Elemental analysis : To validate purity and stoichiometry .

Q. How is structural elucidation performed for pyrazole derivatives like this compound?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Software such as SHELX is widely used for refining crystal structures, especially for small molecules. For example, SHELXL enables precise determination of bond lengths and angles, while SHELXE aids in resolving hydrogen-bonding networks . Computational tools like Mercury or Olex2 visualize 3D packing motifs .

Advanced Research Questions

Q. What computational methods are used to predict the physicochemical or energetic properties of this compound?

Density Functional Theory (DFT) calculations (e.g., Gaussian 03/09) are employed to estimate heats of formation and detonation velocities. For energetic derivatives, EXPLO5 software models detonation pressure and velocity using crystallographic density and DFT-derived parameters . Molecular dynamics simulations can further assess stability under varying temperatures .

Q. How do hydrogen-bonding patterns influence the crystal packing of this compound?

Graph set analysis (e.g., Etter’s formalism) categorizes hydrogen bonds into motifs like rings or chains. For pyrazole amines, N–H···N and N–H···O interactions often dominate, creating 2D frameworks or 1D chains. Such patterns are critical for designing co-crystals or optimizing solid-state reactivity .

Q. What strategies are used to evaluate biological activity, such as kinase inhibition or antibacterial effects?

- In vitro assays : Pyrazole derivatives are screened against target enzymes (e.g., kinases) using fluorescence polarization or calorimetry. For antimicrobial activity, MIC (minimum inhibitory concentration) tests against Gram-positive/negative strains are common .

- Structure-activity relationship (SAR) : Modifying the oxolanyl or methyl groups alters lipophilicity and binding affinity. For instance, substituting oxolane with pyridine enhances π-stacking in kinase inhibitors .

Q. How is this compound utilized in energetic materials research?

Salts of pyrazole amines (e.g., potassium or ammonium salts) are evaluated as primary explosives. Key metrics include:

- Thermal stability : TGA/DSC to determine decomposition temperatures (e.g., 171–270°C for HANTP derivatives) .

- Sensitivity testing : Impact (IS) and friction (FS) tests using BAM standards. Low sensitivity (<10 J for IS) is desirable for safe handling .

- Detonation performance : Calculated velocity (e.g., 8.9 km/s for HANTP salts) rivals HMX .

Data Contradiction and Resolution

Q. How can discrepancies in NMR or crystallographic data be resolved?

Variations in NMR shifts (e.g., δ 5.75 vs. 5.85 ppm for amine protons) may arise from solvent effects or tautomerism. Redundant refinement in SHELXL and cross-validation with IR spectroscopy (e.g., N–H stretching at ~3400 cm) help reconcile inconsistencies . For crystallography, high-resolution data (≤0.8 Å) and Hirshfeld surface analysis clarify ambiguous electron densities .

Q. Why do certain synthetic routes yield lower purity or unexpected byproducts?

Competing side reactions (e.g., oxolanyl ring-opening under acidic conditions) may occur. Optimization involves:

- Reaction monitoring : LC-MS to track intermediate formation .

- Catalyst screening : Palladium-based catalysts (e.g., Pd(dba)) improve coupling efficiency in heterocyclic syntheses .

Emerging Applications

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.